Cas no 2411323-05-0 (Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate)

Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound featuring a furan-2-carbonylamino-substituted piperidine scaffold linked to a methyl (E)-4-oxobut-2-enoate moiety. This structure suggests potential utility as an intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting protease or receptor interactions. The presence of both amide and ester functional groups enhances its versatility for further derivatization. The (E)-configured double bond and piperidine ring contribute to conformational rigidity, which may be advantageous in designing selective inhibitors or ligands. Its well-defined molecular framework allows for precise structural modifications in drug discovery applications.
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate structure
2411323-05-0 structure
Product name:Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate
CAS No:2411323-05-0
MF:C16H20N2O5
MW:320.340404510498
CID:5358388
PubChem ID:146076866

Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Z4097795222
    • methyl (2E)-4-(3-{[(furan-2-yl)formamido]methyl}piperidin-1-yl)-4-oxobut-2-enoate
    • Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate
    • Inchi: 1S/C16H20N2O5/c1-22-15(20)7-6-14(19)18-8-2-4-12(11-18)10-17-16(21)13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21)/b7-6+
    • InChI Key: NBZSJVZUROZZQY-VOTSOKGWSA-N
    • SMILES: O=C(/C=C/C(=O)OC)N1CCCC(CNC(C2=CC=CO2)=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 477
  • Topological Polar Surface Area: 88.8
  • XLogP3: 0.9

Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26591561-0.05g
methyl (2E)-4-(3-{[(furan-2-yl)formamido]methyl}piperidin-1-yl)-4-oxobut-2-enoate
2411323-05-0 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Related Literature

Additional information on Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate

Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate: A Comprehensive Overview

The compound with CAS No. 2411323-05-0, known as Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a methyl ester group, a piperidine ring, and a furan moiety, all connected through a conjugated enone system. The presence of these functional groups makes it a versatile compound with applications ranging from drug discovery to material science.

Recent studies have highlighted the importance of furan-containing compounds in medicinal chemistry due to their unique electronic properties and ability to form hydrogen bonds. The furan moiety in this compound contributes to its stability and bioavailability, making it an attractive candidate for drug development. Additionally, the piperidine ring is known for its ability to act as a scaffold in various bioactive molecules, further enhancing the compound's potential in therapeutic applications.

The conjugated enone system in this compound plays a crucial role in its electronic properties, enabling it to participate in various photochemical reactions. This feature has been exploited in recent research to develop new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light at specific wavelengths makes it a promising candidate for these applications.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines techniques from organic synthesis, such as nucleophilic substitution and conjugate addition reactions. The synthesis pathway has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production. Researchers have also explored the use of catalytic methods to enhance the efficiency of the synthesis process, further underscoring the compound's importance in chemical research.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of key enzymes associated with inflammation. Furthermore, its ability to modulate cellular signaling pathways suggests its potential role in cancer therapy and neurodegenerative diseases.

The integration of computational chemistry techniques has provided deeper insights into the compound's molecular interactions and pharmacokinetic properties. Advanced modeling tools have been used to predict its bioavailability and toxicity profiles, which are critical factors in drug development. These studies have revealed that the compound exhibits favorable pharmacokinetic characteristics, making it suitable for further preclinical testing.

Looking ahead, the versatility of this compound opens up numerous avenues for future research. Its structural complexity offers opportunities for further functionalization, enabling researchers to explore its potential in diverse applications such as enzyme inhibition, receptor targeting, and material science. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential and expand its utility across multiple disciplines.

In conclusion, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate represents a significant advancement in organic chemistry with wide-ranging applications. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to the fields of medicine and materials science.

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